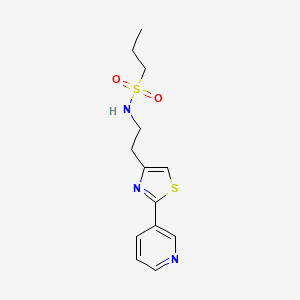![molecular formula C20H16N2OS3 B2824293 2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-43-5](/img/structure/B2824293.png)
2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidine derivatives are a class of compounds that have been studied for their potential antitumor properties . They are synthesized via structural modifications of tazemetostat, a known EZH2 inhibitor .
Synthesis Analysis
The synthesis of these compounds involves a multi-step sequence, including Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a thieno[3,2-d]pyrimidine core, which can be modified with various substituents to enhance their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps, including the formation of the thienopyrimidine ring and the addition of various substituents .Aplicaciones Científicas De Investigación
1. Solid-state Fluorescence Properties
The compound benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related derivatives show strong solid-state fluorescence, a property that is significant in materials science for developing new fluorescent compounds. The absorption and emission properties of these compounds can be quantitatively reproduced using ab initio quantum-chemical calculations, which is crucial for predicting and understanding their behavior in various applications (Yokota et al., 2012).
2. Antitumor and Antibacterial Agents
2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), showing potential as antitumor and antibacterial agents. The compounds exhibit varying degrees of potency against human TS, and some analogues are more potent than certain reference compounds. These findings suggest the compound's relevance in cancer and bacterial infection treatments (Gangjee et al., 1996).
3. Hydrogen-bonded Structures
The thieno[3,2-d]pyrimidine derivatives have been found to form specific hydrogen-bonded structures. These structural formations are important in understanding intermolecular interactions, which are critical in fields like crystallography and materials science (Sarojini et al., 2015).
4. Antimicrobial and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial and anti-inflammatory activities. Their activity spectrum covers fungi, bacteria, and inflammation, indicating their potential in developing new medications or treatments for various diseases and inflammatory conditions (Tolba et al., 2018).
5. Cytostatic and Antiviral Activities
Thieno-fused 7-deazapurine ribonucleosides, a category to which the queried compound belongs, have been synthesized and tested for cytostatic and antiviral activities. They show promising activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. This highlights their potential in cancer therapy and antiviral drug development (Tichy et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine is EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It also targets tubulin , a protein that is a major component of microtubules in the cell’s cytoskeleton.
Mode of Action
This compound acts as an inhibitor of EZH2 , preventing it from adding methyl groups to histone proteins, which can lead to changes in gene expression. It also binds to the colchicine-binding site of tubulin , preventing the polymerization of tubulin into microtubules, a critical process for cell division.
Biochemical Pathways
By inhibiting EZH2, this compound can affect various biochemical pathways related to gene expression and cellular differentiation . Its action on tubulin can disrupt the formation of the mitotic spindle, thereby affecting cell division and potentially leading to cell death .
Result of Action
The compound has demonstrated potent antiproliferative activity against various cancer cell lines . It can induce apoptosis (programmed cell death) in a concentration-dependent manner and inhibit cell migration . It also shows the ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine are largely defined by its interactions with various biomolecules. It has been found to demonstrate potent antiproliferative activity against several tumor cell lines . This suggests that it interacts with key enzymes and proteins involved in cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. At low concentrations, it inhibits the colony formation of SKOV3 cells in vitro . It also induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion at low concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The X-ray cocrystal structures of this compound in complex with tubulin have been elucidated, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
Its potent antiproliferative activity against tumor cell lines suggests that it may have long-term effects on cellular function .
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-(3-methoxyphenyl)sulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS3/c1-23-15-8-5-9-16(12-15)26-19-18-17(10-11-24-18)21-20(22-19)25-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCONWGSXRBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
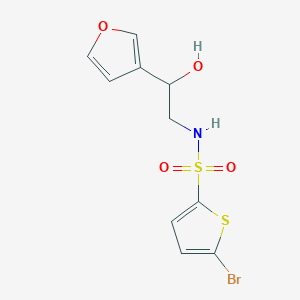
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)
![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)
![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824216.png)
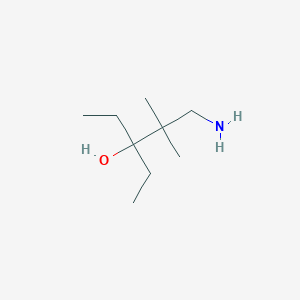
![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)
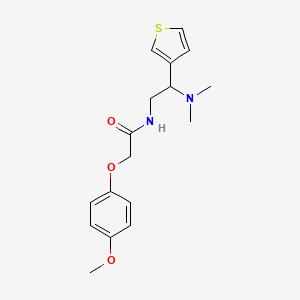
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)

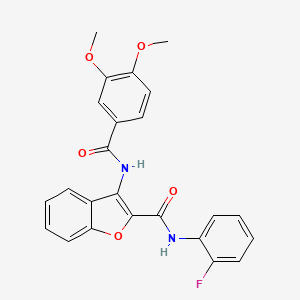
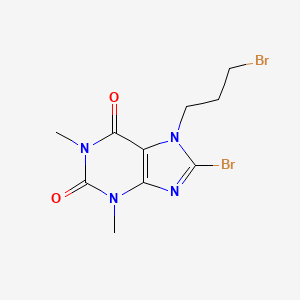
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)
![N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2824232.png)
